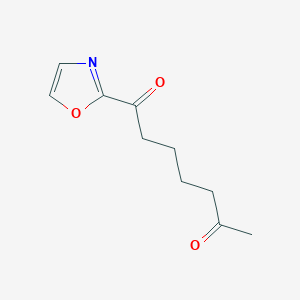

2-(6-Oxoheptanoyl)oxazole

描述

The Oxazole (B20620) Heterocycle: Fundamental Chemical Framework and Significance in Organic Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.comijpsonline.comwikipedia.org This arrangement of atoms within a planar, sp2-hybridized ring system, which contains six delocalized pi-electrons, confers aromatic character. ijpsonline.comsemanticscholar.org However, the high electronegativity of the oxygen atom means the electron delocalization is not as effective as in some other aromatic systems, rendering it less aromatic than its sulfur-containing analog, thiazole. tandfonline.comwikipedia.orgsemanticscholar.org

Oxazole is a weak base, significantly less so than its counterpart imidazole (B134444). wikipedia.org Its chemical reactivity is diverse; it can undergo electrophilic aromatic substitution, typically at the C5 position, especially when activating groups are present. wikipedia.org Nucleophilic substitution is also possible, primarily at the C2 position if a suitable leaving group is attached. wikipedia.org Furthermore, oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for constructing more complex molecules like pyridines. tandfonline.comwikipedia.org This versatile reactivity makes the oxazole scaffold a valuable building block in synthetic organic chemistry. ijpsonline.comaip.org

Overview of Oxazole Derivatives in Contemporary Chemical Research

The oxazole nucleus is a privileged scaffold in medicinal chemistry and materials science. tandfonline.comtandfonline.comresearchgate.net Its presence in numerous natural products with potent biological activities has spurred extensive research into synthetic oxazole derivatives. researchgate.netprinceton.edu These compounds are investigated for a wide spectrum of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents. aip.orgtandfonline.comnih.gov The specific biological activity is highly dependent on the substitution pattern around the oxazole core. nih.gov

Beyond pharmaceuticals, oxazole derivatives find use in agricultural science, biotechnology, and as functional materials. tandfonline.comsemanticscholar.org Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, makes them attractive for the design of new materials with specific electronic or photophysical properties. tandfonline.com The synthesis of 2-acyloxazoles, the subclass to which 2-(6-Oxoheptanoyl)oxazole belongs, has been an area of active research, with various methods developed for their preparation, including metal-free oxidative cyclization reactions. thieme-connect.comcolab.wschemistryviews.orgrsc.org

Structural Elucidation and Characterization Methodologies for Ketone-Containing Oxazoles

The definitive identification of a ketone-containing oxazole like this compound relies on a combination of modern analytical techniques. ontosight.aiuobaghdad.edu.iq These methods provide detailed information about the molecule's connectivity, functional groups, and elemental makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the carbon-hydrogen framework. ejournal.bysemanticscholar.org For this compound, ¹H NMR would reveal signals for the protons on the oxazole ring (typically in the aromatic region) and the aliphatic protons of the heptanoyl chain, with characteristic chemical shifts and splitting patterns for protons adjacent to the carbonyl groups. semanticscholar.orgbeilstein-journals.org ¹³C NMR would show distinct signals for the oxazole ring carbons and the two carbonyl carbons (the ketone and the acyl carbon attached to the oxazole), which appear at highly deshielded chemical shifts. semanticscholar.orgrevistadechimie.ro

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. mdpi.comrsc.org The spectrum of this compound would be expected to show strong characteristic absorption bands for the C=O stretching vibrations of both the ketone and the acyl group attached to the heterocycle. semanticscholar.org Additional bands corresponding to the C=N and C-O-C bonds within the oxazole ring would also be present. ukrbiochemjournal.org

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. clockss.orgrcsi.science For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula (C₁₀H₁₃NO₃). fluorochem.co.uk The fragmentation pattern can offer further structural clues, often involving cleavage at the bonds adjacent to the carbonyl groups or fragmentation of the oxazole ring itself. clockss.org

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. scholarsresearchlibrary.comnih.gov This technique is used to determine the empirical formula of a newly synthesized compound. revistadechimie.romdpi.com For this compound, the experimentally determined percentages of C, H, and N would be compared to the calculated values for the molecular formula C₁₀H₁₃NO₃ to confirm its elemental composition. revistadechimie.ro

Research Context and Scope for this compound

While specific research on this compound is not widely published, its structure suggests potential areas of scientific interest. As a bifunctional molecule, it incorporates both a reactive electrophilic ketone and an oxazole ring known for its coordinating and biological properties. tandfonline.comtandfonline.com

The presence of the ketone offers a handle for further chemical modification, such as reduction to an alcohol, conversion to an amine via reductive amination, or formation of larger structures through aldol-type reactions. The 2-acyloxazole moiety itself is a key structural feature in some biologically active molecules and can act as a precursor in various chemical transformations. chemistryviews.org Therefore, research on this compound could be directed towards the synthesis of novel, more complex heterocyclic systems or the exploration of its potential as a bioactive agent, building upon the established importance of the oxazole scaffold in medicinal chemistry. aip.orgnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1,3-oxazol-2-yl)heptane-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-8(12)4-2-3-5-9(13)10-11-6-7-14-10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAUMJBNQNYVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642049 | |

| Record name | 1-(1,3-Oxazol-2-yl)heptane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-00-7 | |

| Record name | 1-(1,3-Oxazol-2-yl)heptane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 6 Oxoheptanoyl Oxazole

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of analogous sulfur-containing thiazoles. wikipedia.orgchemeurope.com It contains a pyridine-like nitrogen atom at position 3, which is weakly basic, and a furan-like oxygen atom at position 1. This structure results in an electron-deficient ring system, influencing its susceptibility to various chemical reactions. pharmaguideline.comfirsthope.co.in The 2-(6-Oxoheptanoyl) group, being an acyl substituent, acts as an electron-withdrawing group, which further deactivates the ring and significantly influences the regioselectivity and feasibility of many standard reactions.

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally difficult due to the electron-deficient nature of the heterocycle, a consequence of the electronegative oxygen and nitrogen atoms. pharmaguideline.com For EAS to proceed, the presence of activating, electron-donating groups on the ring is often required. wikipedia.orgtandfonline.com In unsubstituted oxazole, substitution typically occurs at the C5 position, which is the most electron-rich carbon. tandfonline.comcutm.ac.in The general order of reactivity for electrophilic attack is C5 > C4 >> C2. pharmaguideline.com

In 2-(6-Oxoheptanoyl)oxazole, the potent electron-withdrawing effect of the 2-acyl group severely deactivates the entire ring system towards electrophiles, making EAS reactions even more challenging. Standard electrophilic reactions like nitration or sulfonation are unlikely to occur without forcing conditions, which may lead to degradation of the molecule. pharmaguideline.com The substituent at C2 precludes reaction at this site, and its deactivating nature diminishes the nucleophilicity of both C4 and C5, though C5 remains the most probable site for any potential electrophilic attack.

Table 1: Predicted Relative Reactivity of Oxazole Positions Towards Electrophilic Attack

| Position | Unsubstituted Oxazole | This compound | Rationale for Change |

|---|---|---|---|

| C2 | Least Reactive | Substituted | Position is blocked by the acyl group. |

| C4 | Less Reactive | Highly Deactivated | Inductive and resonance effects from the 2-acyl group reduce electron density. |

| C5 | Most Reactive | Deactivated | While still the most electron-rich carbon, its reactivity is significantly reduced by the C2 substituent. |

This interactive table summarizes the expected changes in electrophilic substitution reactivity due to the 2-acyl substituent.

While generally resistant to nucleophilic aromatic substitution, the C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially when a good leaving group is present. pharmaguideline.comtandfonline.comcutm.ac.in In many cases, nucleophilic attack on the oxazole ring does not lead to substitution but instead results in ring cleavage. pharmaguideline.comslideshare.net

The this compound molecule is highly susceptible to nucleophilic attack at the C2 position. The electron-withdrawing acyl group enhances the electrophilicity of this carbon, making it a prime target for nucleophiles. This can lead to two primary outcomes:

Nucleophilic Acyl Substitution: A strong nucleophile could attack the carbonyl carbon of the acyl group, leading to the cleavage of the C2-carbonyl bond and displacement of the oxazole ring, which would act as a leaving group.

Ring Cleavage: Direct attack of a nucleophile at the C2 carbon of the oxazole ring can initiate a cascade of reactions leading to the cleavage of the heterocyclic ring. pharmaguideline.com For instance, strong bases can lead to ring-opening, forming an isonitrile intermediate. wikipedia.orgcutm.ac.in Similarly, reagents like ammonia (B1221849) or formamide (B127407) can transform the oxazole into an imidazole (B134444) via a ring-opening and recyclization mechanism. pharmaguideline.com

Oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8. wikipedia.orgchemeurope.com Protonation consistently occurs at the pyridine-like nitrogen atom at the N3 position, which is the most basic site in the molecule. tandfonline.comrsc.orgresearchgate.net

The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4, with the C2 proton being the most acidic (pKa ≈ 20). tandfonline.comsemanticscholar.org This acidity allows for deprotonation at the C2 position by strong bases.

For this compound, these properties are modified:

Basicity: The electron-withdrawing nature of the 2-acyl group reduces the electron density on the ring, including at the N3 position. This effect decreases the basicity of the nitrogen atom, making the molecule a weaker base than unsubstituted oxazole.

Acidity: The C2 position is substituted, so the most acidic proton is now at C5. The deactivating C2 substituent will increase the acidity of the remaining C4 and C5 protons compared to the parent oxazole.

Table 2: Comparison of Acid-Base Properties

| Property | Unsubstituted Oxazole | This compound (Predicted) |

|---|---|---|

| Protonation Site | N3 tandfonline.comrsc.org | N3 |

| pKa of Conjugate Acid | ~0.8 wikipedia.orgchemeurope.com | < 0.8 |

| Most Acidic Proton | C2-H (pKa ≈ 20) tandfonline.comsemanticscholar.org | C5-H |

This interactive table compares the acid-base properties of unsubstituted oxazole with the expected properties of this compound.

Oxazoles can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. tandfonline.com They react with dienophiles to form bicyclic adducts which, upon loss of a stable molecule (like water or nitrile), can lead to the formation of substituted pyridines. wikipedia.org The reactivity in these reactions is enhanced by electron-donating substituents on the oxazole ring and by using electron-deficient dienophiles. pharmaguideline.com Activation of the oxazole can also be achieved by using Brønsted or Lewis acids, which coordinate to the nitrogen atom. acs.orgnih.gov

The 2-(6-Oxoheptanoyl) group makes the oxazole ring electron-deficient. This disfavors a normal-electron-demand Diels-Alder reaction with common electron-poor dienophiles (e.g., acrylonitrile, maleic anhydride). However, it enhances the potential for an inverse-electron-demand Diels-Alder reaction, where the electron-poor oxazole would react with an electron-rich dienophile (e.g., an enol ether).

Metallation of oxazoles, typically through deprotonation with a strong organolithium base, is a key strategy for functionalization. In unsubstituted oxazoles, metallation occurs regioselectively at the most acidic C2 position. wikipedia.orgfirsthope.co.in A significant challenge is the instability of 2-lithiooxazoles, which can undergo electrocyclic ring-opening to form an open-chain isocyanide. wikipedia.orgpharmaguideline.com This can be mitigated by complexing the oxazole with a Lewis acid like a borane (B79455) prior to metallation. acs.org

In this compound, the C2 position is blocked. Therefore, metallation must occur at either C5 or C4. Based on the relative acidity (C5-H > C4-H), deprotonation with a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is expected to occur selectively at the C5 position. acs.org The resulting 5-lithiooxazole intermediate can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce a wide range of substituents at this position. acs.orgresearchgate.net This C5-functionalized derivative could then potentially undergo further organometallic reactions, such as transition metal-catalyzed cross-coupling.

Oxidation: The oxazole ring is susceptible to oxidative cleavage by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid, or ozone (O₃). pharmaguideline.comcutm.ac.inyoutube.com This typically results in the fragmentation of the ring. The molecule is generally stable towards milder oxidants like hydrogen peroxide. pharmaguideline.comslideshare.net For this compound, these strong oxidizing conditions would likely cleave the heterocyclic ring, leading to complex mixtures of products derived from the fragmentation of both the ring and the side chain.

Reduction: The oxazole ring can be reduced under various conditions. Catalytic hydrogenation can reduce the double bonds to yield oxazolines or fully saturated oxazolidines. firsthope.co.inslideshare.net Similarly, reduction with sodium in ethanol (B145695) can produce oxazolidines. slideshare.netyoutube.com Other reducing agents, such as lithium aluminum hydride (LiAlH₄), may cause reductive cleavage of the ring. youtube.comprinceton.edu In the case of this compound, a careful choice of reducing agent would be necessary to achieve selectivity. For example, catalytic hydrogenation might reduce the oxazole ring, while a milder reagent like sodium borohydride (B1222165) (NaBH₄) could potentially reduce the ketone in the side chain without affecting the aromatic ring.

Reactivity of the Ketone Moiety in this compound

The ketone group, located at the 6-position of the heptanoyl chain, exhibits reactivity characteristic of a dialkyl ketone. However, the presence of the oxazole ring, albeit distant, can exert subtle electronic effects on the carbonyl carbon.

Carbonyl Reactivity (e.g., Nucleophilic Addition, Condensations)

The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic attack. This reactivity allows for a variety of nucleophilic addition reactions. Common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanides, and amines can add to the carbonyl group, leading to the formation of tertiary alcohols, secondary alcohols, cyanohydrins, and imines or enamines, respectively. youtube.comijpsonline.comnih.govrsc.org

Condensation reactions, such as the aldol (B89426) condensation, are also possible. In the presence of a base, the ketone can form an enolate which can then react with an aldehyde or another ketone. escholarship.orgnih.gov For instance, reaction with an aryl aldehyde in a Claisen-Schmidt condensation would yield an α,β-unsaturated ketone derivative. escholarship.org

Table 1: Examples of Nucleophilic Addition and Condensation Reactions of the Ketone Moiety

| Reaction Type | Reagent(s) | Product Type |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |

| Imine Formation | RNH₂ | Imine |

| Aldol Condensation | R'CHO, base/acid | β-Hydroxy ketone |

Alpha-Proton Reactivity and Enolization Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in this compound exhibit acidity, with a pKa value typical for ketones (around 19-21). libretexts.org This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. libretexts.orgfiveable.meuomosul.edu.iqpressbooks.pub The stability of the enolate is key to many of the condensation reactions of the ketone.

The position of the ketone is crucial. For instance, in α-keto oxazoles, the electrophilicity of the carbonyl can be significantly influenced by the oxazole ring. Placement of a second ketone at the β-position can lead to extensive enolization, rendering the carbonyl less reactive to nucleophilic attack. wikipedia.org While the ketone in this compound is a γ-keto derivative, the electronic nature of the oxazole ring can still have a minor, long-range effect on the acidity of the α-protons and the stability of the corresponding enolate. The enol form is in equilibrium with the keto form, a phenomenon known as keto-enol tautomerism. youtube.comlibretexts.org This equilibrium is generally catalyzed by either acid or base.

Derivatization Strategies for the Ketone Group

The ketone functionality serves as a versatile handle for a wide array of chemical modifications. These derivatization strategies are crucial for structure-activity relationship studies and for the synthesis of more complex molecules.

Common derivatization reactions include:

Formation of Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives yields the corresponding oximes and hydrazones. youtube.com

Ketalization: Protection of the ketone as a ketal (e.g., by reacting with a diol in the presence of an acid catalyst) is a common strategy to prevent its reaction while modifying other parts of the molecule. youtube.com

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents.

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid can convert the ketone into an ester, providing a route to further functionalization. youtube.com

Intermolecular and Intramolecular Reactions Involving Both Moieties

The presence of both the oxazole ring and the ketone in the same molecule opens up possibilities for reactions where both functional groups participate.

Intramolecular Reactions: The flexible seven-carbon chain allows for the possibility of intramolecular reactions. For example, under certain conditions, an intramolecular aldol condensation could potentially occur if a suitable acidic proton is available elsewhere in the chain, leading to the formation of a cyclic product. More significantly, intramolecular cyclization reactions involving the oxazole ring and the ketone are plausible. For instance, activation of the oxazole ring could lead to an intramolecular nucleophilic attack by an enolate formed from the ketone, resulting in a fused ring system. The feasibility of such reactions is highly dependent on the reaction conditions and the conformational flexibility of the linking alkyl chain. Studies on the cyclization of N-propargylamides to form oxazoles highlight the propensity for intramolecular reactions in related systems. researchgate.net

Reaction Mechanisms and Kinetics

The mechanisms of the reactions involving the ketone moiety largely follow established pathways for carbonyl chemistry. Nucleophilic additions proceed through a tetrahedral intermediate, which is then protonated to yield the final product. ijpsonline.comrsc.org Condensation reactions are initiated by the formation of an enolate, which then acts as a nucleophile.

The kinetics of these reactions are influenced by several factors, including the steric hindrance around the carbonyl group and the electronic effects of the substituents. The rate of nucleophilic attack is generally faster for less sterically hindered ketones. ijpsonline.com

Biological and Pharmacological Research Perspectives on Oxazole Derivatives with Ketone Functionalities

Overview of Oxazole-Based Compounds in Biological Systems

The oxazole (B20620) nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a prominent structural motif in medicinal chemistry. rsc.orgd-nb.info This scaffold is found in a variety of natural products with significant biological activity, such as the antiviral agent (-)-hennoxazole A. derpharmachemica.com The versatility of the oxazole ring has led to its incorporation into numerous synthetic pharmaceutical agents with a wide spectrum of therapeutic applications. tandfonline.comresearchgate.net Clinically used drugs containing the oxazole moiety include the anti-inflammatory drug Oxaprozin, the antibiotic Linezolid, the antidiabetic agent Aleglitazar, and the platelet aggregation inhibitor Ditazole. derpharmachemica.comtandfonline.com

The chemical properties of the oxazole ring, which has three positions available for substitution, allow for the creation of a diverse library of derivatives. researchgate.netresearchgate.net These derivatives exhibit a broad range of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidiabetic effects. benthamscience.comresearchgate.netsemanticscholar.orgjddtonline.info The widespread application of oxazole-based compounds stems from their ability to interact with various enzymes and receptors within biological systems through a range of non-covalent interactions. rsc.orgsemanticscholar.org Researchers continue to explore this scaffold for the rational design of novel therapeutic agents with improved potency and reduced toxicity. tandfonline.combenthamscience.com

Mechanisms of Biological Action for Oxazole Scaffolds

The biological effects of oxazole derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of cellular pathways. The unique physicochemical properties of the oxazole ring facilitate these interactions. rsc.org

The distinct structure of the oxazole heterocycle enables its derivatives to engage with biological receptors through a variety of non-covalent bonds. tandfonline.comsemanticscholar.org These interactions are fundamental to their pharmacological activity. The nitrogen and oxygen atoms within the five-membered aromatic ring can participate in hydrogen bonding with receptor sites. rsc.org Furthermore, the planar and aromatic nature of the oxazole ring allows for π–π stacking interactions with aromatic residues in a receptor's binding pocket. rsc.org Other weak interactions, such as hydrophobic effects and van der Waals forces, also contribute to the binding affinity and specificity of oxazole-based ligands for their respective receptors. rsc.orgsemanticscholar.org

Oxazole derivatives have been identified as modulators of various enzymes, influencing their activity to achieve a therapeutic effect.

GPR40 (Free Fatty Acid Receptor 1): Several studies have identified oxazole-based compounds as potent and selective agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). nih.govijpsonline.com Agonism of GPR40 in pancreatic β-cells is a mechanism for stimulating glucose-dependent insulin (B600854) secretion, making it an attractive target for the treatment of type 2 diabetes. nih.gov Phenoxymethyl 1,3-oxazoles, for instance, have been developed from screening hits to yield compounds with significantly improved potency for GPR40. nih.gov

HDAC6 (Histone Deacetylase 6): The oxazole scaffold has also been utilized in the development of highly selective inhibitors of histone deacetylase 6 (HDAC6). ijpsonline.comresearchgate.net HDAC6 is a unique, primarily cytoplasmic deacetylase that targets non-histone proteins, playing a role in cell cycle, proliferation, and apoptosis. nih.gov Inhibition of HDAC6 is a therapeutic strategy being explored for various diseases, including cancer. nih.gov

Beyond GPR40 and HDAC6, oxazole-containing compounds interact with a diverse array of molecular targets, thereby affecting numerous cellular pathways.

Cyclooxygenase (COX): The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin exerts its effect through the inhibition of cyclooxygenase enzymes (specifically COX-1), which are key in the biosynthesis of prostaglandins (B1171923) involved in inflammation. rsc.orgnih.gov

Tubulin: Certain oxazole derivatives have been shown to act as microtubule interfering agents, inhibiting tubulin polymerization. benthamscience.comresearchgate.net This disruption of the cytoskeleton can induce apoptosis in cancer cells, making tubulin a key target for anticancer drug development. benthamscience.com

DNA Topoisomerases: Some oxazole-based compounds have been found to target DNA topoisomerases. benthamscience.comresearchgate.net These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to DNA damage and cell death, another important mechanism for anticancer agents. researchgate.net

Protein Kinases: The oxazole moiety is a core component of molecules designed to inhibit various protein kinases. benthamscience.com Kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. researchgate.net

Structure-Activity Relationship (SAR) Studies in Ketone-Substituted Oxazoles

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their pharmacological properties. tandfonline.com For ketone-substituted oxazoles, particularly α-keto oxazoles, SAR studies have provided detailed insights into how structural modifications influence biological activity. nih.gov

Research on α-keto oxazole inhibitors targeting enzymes like fatty acid amide hydrolase (FAAH) has extensively explored the impact of the C2 acyl side chain, which is directly relevant to the 2-(6-oxoheptanoyl)oxazole structure. nih.gov

Chain Functionalization: The introduction of various functional groups at different positions along the acyl chain has a significant and position-dependent impact on activity.

Heteroatoms: The placement of heteroatoms (e.g., S, O, NMe) within the linking side chain was investigated. Substitution β to the electrophilic carbonyl resulted in a dramatic loss of potency. nih.gov However, substitution at position 6 (relative to the oxazole ring) was well-tolerated, providing effective inhibitors comparable to the parent alkyl chain compound. nih.gov

Hydroxyl Groups: A clear trend was observed when a hydroxyl group was moved along the side chain. Substitutions at either end of the chain were better tolerated than those in the middle of the chain. nih.gov

Amides: The placement of an amide functionality within the linking chain led to a dramatic loss (≥1000-fold) in inhibitory potency. nih.gov

These findings highlight the sensitivity of the enzyme's active site to both the length and the electronic and steric properties of the functional groups on the acyl chain of α-keto oxazoles.

The table below summarizes the impact of hydroxyl substitution position on the inhibitory potency of α-keto oxazole derivatives. nih.gov

| Compound Feature | Modification | Relative Potency |

| Acyl Chain | Hydroxyl substitution at various positions | Potency is better tolerated at the ends of the chain compared to the middle. |

| Acyl Chain | Amide placement within the chain | Leads to a dramatic (≥1000-fold) loss in potency. |

| Acyl Chain | Heteroatom (S, O, NMe) substitution | Position 6 is the most tolerant, providing effective inhibitors. |

| Acyl Chain | Shortening of the chain | Generally leads to a significant decrease in potency. |

Positional Isomerism and Stereochemical Effects on Biological Response

The biological activity of oxazole derivatives can be profoundly influenced by the position of substituents on the oxazole ring and their stereochemical orientation. While specific research on "this compound" is not publicly available, studies on analogous heterocyclic compounds underscore the importance of these structural features.

Stereochemical Effects: The presence of chiral centers, such as those that could be introduced into the heptanoyl chain of "this compound," would result in stereoisomers. It is a well-established principle in pharmacology that different enantiomers or diastereomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be highly active, while the other could be inactive or even produce undesirable side effects. This stereoselectivity arises from the three-dimensional nature of biological targets, which often preferentially bind to one stereoisomer over another. Therefore, the synthesis and biological evaluation of individual stereoisomers of ketone-containing oxazoles are crucial for identifying the most potent and safest therapeutic candidates.

Broad-Spectrum Antimicrobial Investigations (General Categories)

Oxazole derivatives are a wellspring of potential antimicrobial agents, with numerous studies highlighting their efficacy against a range of pathogenic microorganisms. The ketone functionality can enhance these properties through various mechanisms, including increased binding affinity to microbial enzymes.

Antibacterial Efficacy Studies

A significant body of research has demonstrated the antibacterial potential of oxazole derivatives. The introduction of a ketone group can modulate this activity. Studies on various ketone-containing oxazoles have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain synthetic oxazolones have exhibited promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Table 1: Antibacterial Activity of Selected Oxazole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5(4H)-Oxazolone-based sulfonamides | Staphylococcus aureus | 4 - >32 | unipa.it |

| 5(4H)-Oxazolone-based sulfonamides | Pseudomonas aeruginosa | 8 - >32 | unipa.it |

| N-Acyl-α-amino ketones | Bacillus subtilis | 62.5 | ijceronline.com |

| N-Acyl-α-amino ketones | Escherichia coli | 62.5 | ijceronline.com |

Antifungal Properties Research

The antifungal activity of oxazole derivatives is another area of active investigation. Oxazolones, a class of oxazole derivatives characterized by a ketone group in the ring, have shown notable efficacy against various fungal pathogens. For instance, certain 5(4H)-oxazolone-based sulfonamides have demonstrated potent activity against Aspergillus niger and Candida albicans. The presence of the oxazolone (B7731731) scaffold is considered crucial for their antifungal action, which may involve interference with fungal cell membrane integrity or inhibition of key metabolic pathways.

Table 2: Antifungal Activity of Selected Oxazolone Derivatives

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5(4H)-Oxazolone-based sulfonamides | Aspergillus niger | 4 - >32 | unipa.it |

| 5(4H)-Oxazolone-based sulfonamides | Candida albicans | 2 - >32 | unipa.it |

Antiviral and Antiprotozoal Activities Assessment

Research into the antiviral and antiprotozoal activities of oxazole derivatives has yielded promising results. While specific data on ketone-containing oxazoles in this context is less abundant, the broader class of oxazoles has shown potential. For instance, some oxazole-containing compounds have been investigated for their ability to inhibit the replication of various viruses. Similarly, certain oxadiazole derivatives, which are structurally related to oxazoles, have been reported to possess antiprotozoal activity against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum. The exploration of oxazole ketones against these pathogens represents a promising avenue for future research.

Antitubercular Activities

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. Oxazole-containing compounds have emerged as a promising class of molecules in this area. Several studies have reported on the synthesis and evaluation of oxazole derivatives against Mycobacterium tuberculosis. The presence of specific substituents on the oxazole ring is often critical for potent activity. While direct evidence for the antitubercular activity of "this compound" is lacking, the established potential of the oxazole scaffold suggests that it could serve as a template for the design of new antitubercular drugs.

Other Potential Biological Applications Research Frameworks (e.g., Anti-inflammatory, Antidiabetic, Anticancer)

Beyond their antimicrobial properties, oxazole derivatives with ketone functionalities are being explored for a variety of other therapeutic applications.

Anti-inflammatory Activity: The anti-inflammatory potential of oxazole derivatives is well-documented. Some synthetic oxazole derivatives have shown significant anti-inflammatory effects in preclinical models, comparable to standard drugs. The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes or cytokines.

Antidiabetic Properties: The search for novel antidiabetic agents has led to the investigation of various heterocyclic compounds, including oxadiazole derivatives. These compounds have been shown to modulate molecular targets involved in glucose metabolism, such as α-glucosidase and α-amylase. nih.govmdpi.com Given the structural similarities, oxazole ketones represent a class of compounds with potential for development as antidiabetic agents.

Anticancer Activity: A growing body of evidence supports the anticancer potential of oxazole derivatives. nih.gov These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of the cell cycle. researchgate.net Oxazolone derivatives, in particular, have demonstrated notable anticancer activity. unipa.it

Table 3: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5 | U87 (Glioblastoma) | 35.1 | |

| Compound 5 | T98G (Glioblastoma) | 34.4 | |

| Compound 5 | LN229 (Glioblastoma) | 37.9 | |

| Compound 5 | SKOV3 (Ovarian Cancer) | 14.2 | |

| Compound 5 | MCF7 (Breast Cancer) | 30.9 | |

| Compound 5 | A549 (Lung Cancer) | 18.3 |

Natural Product Inspiration and Biosynthetic Relevance of Oxazole-Containing Peptides

The intersection of natural product chemistry and synthetic biology provides a fertile ground for the discovery and development of novel therapeutic agents. Oxazole-containing peptides, a diverse class of secondary metabolites, have emerged as a significant source of inspiration due to their wide range of biological activities and unique structural motifs. nih.govacs.org The compound at the center of this discussion, this compound, while not a known natural product itself, embodies a structural architecture that is strongly reminiscent of biosynthetic principles observed in nature, particularly in hybrid polyketide-nonribosomal peptide pathways.

The biosynthesis of oxazole rings in natural products is a well-established enzymatic process. nih.gov In the context of peptide-based natural products, the oxazole moiety is typically derived from the amino acid residues serine or threonine. nih.gov This transformation is a hallmark of nonribosomal peptide synthetase (NRPS) pathways, which are large, multi-domain enzymatic assembly lines responsible for the synthesis of a vast array of bioactive peptides.

The formation of the oxazole ring commences with the activation of a serine or threonine residue by an adenylation (A) domain within the NRPS machinery. The activated amino acid is then tethered to a peptidyl carrier protein (PCP) domain. Subsequently, a cyclization (Cy) domain catalyzes the intramolecular cyclization of the serine or threonine side chain, forming an oxazoline (B21484) ring. The final step in the formation of the aromatic oxazole is an oxidation reaction, often catalyzed by an oxidase (Ox) domain, which introduces a double bond into the oxazoline ring. researchgate.net

While the oxazole core of a molecule like this compound can be rationalized through NRPS-mediated biosynthesis from a serine precursor, the 6-oxoheptanoyl side chain points towards the involvement of a different, yet often collaborating, biosynthetic pathway: the polyketide synthase (PKS) pathway. PKSs are another class of large, modular enzymes that are responsible for the biosynthesis of polyketides, a structurally diverse class of natural products characterized by their carbon backbones assembled from simple acyl-CoA precursors.

The biosynthesis of a ketone-containing acyl chain, such as the 6-oxoheptanoyl group, is a fundamental capability of PKS pathways. The assembly of this chain would begin with a starter unit, likely acetyl-CoA, followed by the sequential addition of extender units, typically malonyl-CoA. Each module of a PKS is responsible for one cycle of chain elongation and can contain a variety of domains that modify the growing polyketide chain. The presence and activity of a ketoreductase (KR) domain within a PKS module determines whether the β-keto group, formed after each condensation step, is reduced to a hydroxyl group. The absence or inactivation of a KR domain in a specific module would result in the retention of the ketone functionality at that position in the final polyketide chain.

Therefore, a plausible biosynthetic route for a molecule with the structural features of this compound would involve a hybrid PKS/NRPS system. In such a system, the PKS machinery would be responsible for the synthesis of the 6-oxoheptanoyl chain. This would involve a loading module with acetyl-CoA as the starter unit, followed by two elongation modules utilizing malonyl-CoA as the extender unit. Crucially, the final PKS module would lack a functional ketoreductase domain, thus preserving the ketone at the C6 position. The completed polyketide chain would then be transferred from the PKS to the NRPS assembly line. Here, it would be condensed with a serine residue tethered to the NRPS, followed by the characteristic cyclization and oxidation steps to form the 2-substituted oxazole ring.

This proposed biosynthetic logic is not without precedent in the natural world. Many bioactive natural products are known to be synthesized by hybrid PKS/NRPS pathways. For instance, the Keramamides, a group of cyclic peptides from marine sponges, feature an oxazole ring and an α-keto-β-amino acid moiety, showcasing the integration of both ketone and oxazole functionalities within a single natural product scaffold. nih.gov Similarly, the Almazoles, isolated from a red seaweed, are linear dipeptides that in some cases possess an extra carbonyl group, suggesting oxidative modifications of amino acid precursors during biosynthesis. nih.gov

The study of such natural products and their biosynthetic pathways provides a conceptual framework for understanding how a molecule like this compound could be biologically synthesized. This knowledge, in turn, can inspire the chemoenzymatic synthesis of novel oxazole derivatives with tailored functionalities and potentially enhanced pharmacological properties. By harnessing the modular nature of PKS and NRPS enzymes, it is conceivable to engineer biosynthetic pathways to produce a variety of 2-acyloxazoles with different chain lengths, substitution patterns, and ketone positions, thereby expanding the chemical space for drug discovery.

Emerging Research Areas and Applications for Oxazole Derivatives

Material Science Applications: A Palette of Luminous Dyes

Oxazole (B20620) derivatives have carved a niche in material science, particularly as fluorescent dyes and optical brighteners. Their rigid, planar structure and extended π-conjugation systems are conducive to strong fluorescence, making them valuable components in a range of optical applications.

Researchers have synthesized novel oxazole-based dyes and meticulously studied their photophysical properties. These studies often involve the investigation of absorption and emission spectra, quantum yields, and solvatochromic effects. For instance, styryl dyes incorporating the benzoxazole (B165842) moiety have been shown to exhibit intense fluorescence, with their emission color tunable by modifying the substituents on the aromatic rings. unm.edu The inherent photo- and thermal stability of many oxazole derivatives further enhances their suitability for applications in organic photonics and as laser dyes. acs.orgresearchgate.net

The synthesis of these dyes often involves well-established organic reactions, allowing for the systematic modification of their chemical structures to fine-tune their optical properties. The relationship between the molecular structure of these oxazole dyes and their fluorescent characteristics is a key area of investigation, aiming to design molecules with tailored absorption and emission profiles for specific applications.

Table 1: Examples of Oxazole-Based Dyes and Their Properties

| Dye Structure/Class | Key Features | Potential Applications |

| Benzoxazole-based styryl dyes | Intense fluorescence, tunable emission | Organic light-emitting diodes (OLEDs), fluorescent probes |

| 1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP) analogues | High photo- and thermo-stability, excellent optical properties | Organic photonics, scintillators |

| Oxazole-containing azo dyes | Chromophoric properties | Textile dyeing, printing inks |

Agrochemical Research: Cultivating Innovation in Crop Protection

The inherent biological activity of the oxazole scaffold has made it a fertile ground for the discovery of novel agrochemicals, including pesticides and herbicides. The ability of the oxazole ring to serve as a stable backbone or a versatile linker allows for the creation of a diverse library of compounds with a wide range of biological targets. acs.org

In the realm of pesticides , oxazole derivatives have demonstrated efficacy against various agricultural pests. Their mode of action can vary, from disrupting the nervous system of insects to inhibiting essential enzymes. The structural diversity of oxazole-based compounds allows for the development of pesticides with improved selectivity and reduced environmental impact.

As herbicides , oxazole derivatives have shown promise in controlling a broad spectrum of weeds. For example, benzoxazoles have been identified as novel herbicidal agents. researchgate.net A notable commercial example is pyroxasulfone, a pre-emergence herbicide that contains a dihydro-1,2-oxazole ring and is effective against a variety of grass and broadleaf weeds. nih.gov Research in this area focuses on understanding the structure-activity relationships to design more potent and selective herbicides.

Table 2: Prominent Oxazole Derivatives in Agrochemicals

| Compound/Class | Type | Target/Application |

| Pyroxasulfone | Herbicide | Pre-emergence control of grass and broadleaf weeds |

| Benzoxazole derivatives | Herbicide | Broad-spectrum weed control |

| Oxazole carboxamides | Herbicide | Control of undesired plant growth |

| Various substituted oxazoles | Fungicide, Insecticide, Acaricide | Broad-spectrum activity against plant pathogens and pests |

Corrosion Inhibition Studies in Acidic Environments

The protection of metals from corrosion in acidic environments is a critical challenge in numerous industries. Oxazole derivatives have emerged as highly effective corrosion inhibitors, particularly for steel in acidic media such as hydrochloric acid and sulfuric acid. acs.orgnih.gov

The mechanism of corrosion inhibition by oxazole derivatives is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. acs.orge-bookshelf.de The heteroatoms in the oxazole ring, namely nitrogen and oxygen, possess lone pairs of electrons that facilitate strong coordination with the vacant d-orbitals of the metal atoms. This adsorption can occur through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). acs.org

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have demonstrated that oxazole derivatives can function as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. unm.edue-bookshelf.de The inhibition efficiency of these compounds is typically dependent on their concentration, with higher concentrations leading to greater surface coverage and enhanced protection. unm.edu Quantum chemical calculations are often employed to correlate the molecular structure of oxazole inhibitors with their performance, providing insights for the design of more effective corrosion inhibitors. unm.edu

Table 3: Performance of Oxazole Derivatives as Corrosion Inhibitors for Steel in Acidic Media

| Oxazole Derivative | Metal | Acidic Medium | Inhibition Efficiency (%) | Reference |

| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol | Mild Steel | 1 M HCl | >90 at optimal concentration | unm.edu |

| 4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate | Mild Steel | 1 M HCl | >90 at optimal concentration | unm.edu |

| 4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole | Mild Steel | 1 M HCl | >90 at optimal concentration | unm.edu |

| Styrylbenzoxazole derivatives | 316L Stainless Steel | Sulfamic acid | Up to 91 | mdpi.com |

Role as Building Blocks for Complex Organic Molecules

The oxazole ring is a valuable and versatile building block in the synthesis of complex organic molecules, particularly natural products with significant biological activities. acs.orgnih.gov Its presence in numerous marine and terrestrial natural products has spurred the development of synthetic strategies that utilize the oxazole moiety as a key structural element.

One of the most powerful applications of oxazoles in synthesis is their participation in Diels-Alder reactions. Acting as a diene, the oxazole ring can react with various dienophiles to construct pyridine (B92270) rings, which are ubiquitous in pharmaceuticals and natural products. jocpr.com This transformation provides a convergent and efficient route to highly substituted pyridines.

Furthermore, the oxazole ring can be readily functionalized at various positions, allowing for its incorporation into larger and more complex molecular architectures. unm.edu The development of reliable methods for the synthesis of substituted oxazoles, such as the van Leusen oxazole synthesis, has been instrumental in expanding their utility as building blocks. researchgate.net Through a sequence of reactions, the oxazole ring can be transformed into other functional groups or serve as a stable platform for the elaboration of molecular complexity.

Table 4: Synthetic Utility of the Oxazole Ring

| Reaction Type | Transformation | Resulting Structure |

| Diels-Alder Reaction | Oxazole as diene with an alkyne | Pyridine |

| Diels-Alder Reaction | Oxazole as diene with an alkene | Dihydropyridine derivative |

| Nucleophilic Substitution | At C2 position | Functionalized oxazole |

| Electrophilic Substitution | At C5 position | Functionalized oxazole |

| Metallation followed by cross-coupling | At C2 position | C-C bond formation |

Chelating Agent Properties

The presence of both nitrogen and oxygen atoms with available lone pairs of electrons endows oxazole derivatives with the ability to act as effective chelating agents for a variety of metal ions. unm.edu This property has led to their exploration in areas such as metal ion sensing, catalysis, and the development of metal-containing materials.

Oxazole-containing ligands can form stable coordination complexes with a range of metal ions, including transition metals and lanthanides. unm.edu The binding affinity and selectivity of these ligands can be tuned by modifying the substituents on the oxazole ring and by incorporating other donor atoms into the ligand framework.

A significant application of the chelating properties of oxazole derivatives is in the development of fluorescent chemosensors for metal ions. acs.orgnih.gov In these systems, the binding of a specific metal ion to the oxazole-based ligand induces a change in the fluorescence properties of the molecule, such as an enhancement ("turn-on") or quenching ("turn-off") of the emission. researchgate.net This allows for the sensitive and selective detection of metal ions in various environments. For example, benzoxazole-based peptide probes have been developed for the detection of Ag⁺ and Hg²⁺ ions in aqueous solutions. acs.orgnih.gov

Table 5: Applications of Oxazole Derivatives as Chelating Agents

| Application | Description | Example Metal Ions |

| Metal Ion Sensing | Fluorescent or colorimetric detection of metal ions | Ag⁺, Hg²⁺, Zn²⁺, Cd²⁺ |

| Catalysis | Formation of metal complexes that catalyze organic reactions | Various transition metals |

| Coordination Chemistry | Synthesis and study of novel metal-ligand complexes | Lanthanides, transition metals |

| Materials Science | Building blocks for metal-organic frameworks (MOFs) and coordination polymers | Various metal ions |

Future Research Horizons for 2-(6-Oxoheptanoyl)oxazole: A Roadmap

The oxazole nucleus is a cornerstone in heterocyclic chemistry, valued for its presence in natural products and its role as a versatile scaffold in medicinal and materials science. The specific compound, this compound, combines this privileged heterocycle with an aliphatic keto sidechain, presenting a unique bifunctional platform for future chemical exploration. While research on this exact molecule is nascent, the broader field of oxazole chemistry provides a clear and exciting roadmap for future investigations. This article outlines key future research directions centered on this compound, focusing on sustainable synthesis, novel reactivity, mechanistic understanding, rational design, and the integration of modern computational tools.

常见问题

Basic: What are the recommended synthetic strategies for 2-(6-Oxoheptanoyl)oxazole, and how can reaction conditions be optimized?

The synthesis of oxazole derivatives typically involves cyclization reactions. For this compound, a multi-step approach is recommended:

- Cyclization of keto-amide precursors : Utilize the Robinson-Gabriel synthesis, where 6-oxoheptanoyl amide undergoes intramolecular cyclodehydration with agents like POCl₃ or PPA (polyphosphoric acid) to form the oxazole ring .

- Optimization factors : Adjust reaction temperature (80–120°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry of dehydrating agents to improve yields. For example, elevated temperatures (>100°C) enhance cyclization but may require inert atmospheres to prevent decomposition .

Basic: Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish structural isomers .

- Elemental Analysis : Confirm purity (>95%) and stoichiometry, particularly for intermediates .

Advanced: How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological steps include:

- Target selection : Prioritize enzymes with known oxazole interactions (e.g., acetylcholinesterase, cytochrome P450) based on structural analogs like 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole, which shows neuroprotective activity .

- Assay design :

- Use fluorometric or colorimetric assays (e.g., Ellman’s method for cholinesterase inhibition).

- Compare IC₅₀ values against reference inhibitors (e.g., donepezil) and validate via dose-response curves .

- Toxicity screening : Conduct MTT assays on mammalian cell lines to assess cytotoxicity at bioactive concentrations .

Advanced: How do structural modifications (e.g., benzannulation) influence the photophysical properties of oxazole derivatives?

Benzannulation at the oxazole ring alters excited-state intramolecular proton transfer (ESIPT):

- Impact on emission : Benzannulation at the phenol unit (vs. oxazole) causes significant red/blue shifts in fluorescence, but oxazole-site modifications primarily affect energy barriers for proton transfer due to changes in charge transfer character .

- Computational validation : Perform TDDFT calculations (B3LYP/6-31+G(d)) to model S₀→S₁ transitions. Hybrid functionals (e.g., PBE0) best reproduce experimental emission energies .

Advanced: How can researchers resolve contradictions in reported synthesis yields for oxazole derivatives?

Contradictions often arise from substituent effects and reaction conditions:

- Case study : Compare yields of 2-(tolyl)oxazoles (3–6% in Pomeranz-Fritsch reactions ) vs. 2-(bromophenyl)oxazoles (>60% via cyclocondensation ).

- Mitigation strategies :

- Optimize electron-withdrawing substituents (e.g., nitro groups reduce yields due to steric hindrance ).

- Use catalytic acid (e.g., H₂SO₄) or microwave-assisted synthesis to enhance reaction efficiency .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the chloromethyl group in 2-(Chloromethyl)oxazole derivatives shows high electrophilicity (LUMO localization) .

- Mechanistic insights : Simulate transition states for SN2 reactions using solvent models (IEFPCM). Compare activation energies for substitutions with varying nucleophiles (e.g., amines vs. thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。